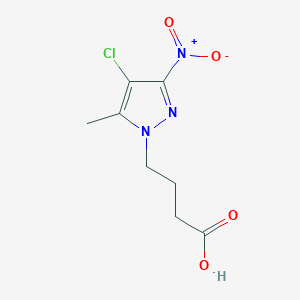

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

Descripción general

Descripción

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is a chemical compound with the molecular formula C8H10ClN3O4 and a molecular weight of 247.64 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with chloro, methyl, and nitro groups, and a butanoic acid moiety. It is used in various research applications, particularly in the fields of chemistry and biology.

Métodos De Preparación

The synthesis of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:

Formation of the pyrazole ring: The pyrazole ring is synthesized by reacting appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.

Substitution reactions: The chloro, methyl, and nitro groups are introduced onto the pyrazole ring through electrophilic substitution reactions.

Attachment of the butanoic acid moiety: The butanoic acid group is attached to the pyrazole ring through a nucleophilic substitution reaction, often using reagents like butanoic acid derivatives and appropriate catalysts.

Análisis De Reacciones Químicas

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives[][3].

Aplicaciones Científicas De Investigación

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mecanismo De Acción

The mechanism of action of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl groups contribute to the compound’s binding affinity and specificity for its targets .

Comparación Con Compuestos Similares

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid can be compared with other similar compounds such as:

4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid: This compound has a similar structure but with different substitution patterns on the pyrazole ring.

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methylbenzoic acid: This compound has a benzoic acid moiety instead of a butanoic acid group.

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid: This compound has a propanoic acid group instead of a butanoic acid group.

These compounds share similar chemical properties but differ in their specific applications and biological activities.

Actividad Biológica

4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid, with the chemical formula C₈H₁₀ClN₃O₄ and CAS number 696646-61-4, is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a pyrazole ring substituted with a chloro, methyl, and nitro group, which contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀ClN₃O₄ |

| Molecular Weight | 247.64 g/mol |

| CAS Number | 696646-61-4 |

| MDL Number | MFCD03768180 |

Biological Activity Overview

Recent studies have indicated that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial effects. The specific compound this compound has been evaluated for its potential in various therapeutic applications.

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies suggest that this compound exhibits significant COX inhibition, leading to reduced production of prostaglandins, thereby alleviating inflammation.

Antimicrobial Activity

The compound has shown promising results against several bacterial strains. In a series of assays, it was found to inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- In Vitro Studies : A study published in PubMed explored the structure-activity relationship (SAR) of pyrazole derivatives, highlighting that modifications at the 4-position significantly enhance antimicrobial activity. The study specifically noted that compounds with halogen substitutions showed increased potency against various pathogens .

- Analgesic Effects : Another research effort examined the analgesic properties of pyrazole derivatives in animal models. The findings indicated that this compound demonstrated a dose-dependent reduction in pain response, comparable to established analgesics like ibuprofen .

- Cytotoxicity Assessments : In cancer research, this compound was evaluated for its cytotoxic effects on cancer cell lines. Preliminary results indicated that it induces apoptosis in certain cancer cells through mitochondrial pathways .

Propiedades

IUPAC Name |

4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O4/c1-5-7(9)8(12(15)16)10-11(5)4-2-3-6(13)14/h2-4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDDZDBGJPLMET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCCC(=O)O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501320125 | |

| Record name | 4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24823325 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

696646-61-4 | |

| Record name | 4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.